2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid
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Overview
Description
2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid typically involves the reaction of 2-phenylethylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting tetrazole intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]propanoic acid
- 2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]butanoic acid
- 2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]pentanoic acid
Uniqueness
2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the phenylethyl group and the acetic acid moiety enhances its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[1-(2-phenylethyl)tetrazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)8-10-12-13-14-15(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALZPPTHLKPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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